Unveiling 13-Methyltetradecanoic Acid: A Comprehensive Technical Guide on its Natural Sources and Discovery
Unveiling 13-Methyltetradecanoic Acid: A Comprehensive Technical Guide on its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid (13-MTD), a branched-chain fatty acid, has garnered significant scientific interest due to its potential therapeutic properties, particularly its pro-apoptotic effects on cancer cells. This technical guide provides an in-depth exploration of the natural origins and discovery of this intriguing molecule. It summarizes its presence across various biological systems, details the seminal findings that brought it to the forefront of research, and presents key experimental methodologies for its study.
Introduction
13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a saturated fatty acid with a methyl group at the 13th carbon position.[1] Unlike many common fatty acids, it is not synthesized by the human body.[2][3] Its discovery and subsequent investigation have revealed a fascinating intersection of microbiology, natural product chemistry, and oncology. This document serves as a comprehensive resource for professionals seeking to understand the foundational knowledge surrounding 13-MTD.
Discovery: From a Fermented Soybean Product to a Potential Anticancer Agent
The discovery of 13-Methyltetradecanoic acid as a bioactive compound is intrinsically linked to a traditional Chinese soy fermentation product named Yang Zhen Hua 851.[2] In 1985, this product, developed by Pentagenic Pharmaceuticals, began to be used as an alternative to traditional chemotherapy, with many patients reporting improvements in their conditions.[2] Subsequent research aimed at identifying the active anticancer component within Yang Zhen Hua 851 led to the isolation and identification of 13-Methyltetradecanoic acid as the most abundant and potent fatty acid responsible for its tumor-fighting properties.[2] This pivotal discovery opened the door for further scientific investigation into its mechanisms of action and potential as a chemotherapeutic agent.[2]
Natural Sources of 13-Methyltetradecanoic Acid
13-Methyltetradecanoic acid is found in a diverse range of natural sources, spanning from microorganisms to marine invertebrates and plants. Its presence is often associated with specific metabolic pathways within these organisms.
Bacterial Kingdom
Bacteria are a primary source of 13-MTD. It is a common component of the cell membranes of various bacterial species, where branched-chain fatty acids play a crucial role in maintaining membrane fluidity.
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Streptomyces species: Several species within the Streptomyces genus, such as Streptomyces indicus and Streptomyces manipurensis, are known to produce 13-MTD.[1][4]
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Stenotrophomonas maltophilia : The bacterial strain used in the fermentation of Yang Zhen Hua 851, assigned ATCC 202105, was identified as a source of 13-methyl-tetradecanoic acid.[3]
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General Presence: Iso- and anteiso-fatty acids are considered taxonomic markers for many bacterial species.[5]
Marine Organisms
A variety of marine invertebrates have been found to contain 13-Methyltetradecanoic acid, often as a constituent of their lipid profiles.
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Sponges: Several species of marine sponges, including Agelas conifera, Amphimedon compressa, Callyspongia fallax, Erylus formosus, and Myrmekioderma rea, have been identified as natural sources of this fatty acid.[4] A related compound, (+/-)-2-methoxy-13-methyltetradecanoic acid, was identified in the sponge Amphimedon complanata.[6]
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Chondrosia reniformis : This sponge species has also been reported to contain 13-Methyltetradecanoic acid.[1]
Plant Kingdom
While less common than in bacteria, 13-MTD has been identified in some plant species.
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Medicago sativa (Alfalfa): This common forage crop is a known plant source of 13-Methyltetradecanoic acid.[4]
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Paeonia lactiflora (Chinese peony): This flowering plant also contains 13-MTD.[4]
-
Pinus sibirica (Siberian pine): This species of pine tree is another documented source.[4]
Mammalian Sources
Although not synthesized de novo in humans, 13-Methyltetradecanoic acid can be found in some mammalian tissues and fluids, likely originating from dietary intake and the gut microbiome.[3]
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Bovine and Human Milk: Both have been reported to contain 13-MTD.[3]
-
Ox and Sheep Depot Fats: This fatty acid is also present in the fat stores of these animals.[3]
Quantitative Data on Natural Occurrence
| Kingdom | Phylum/Division | Class/Order | Genus/Species | Common Name | Reference |
| Bacteria | Actinobacteria | Actinomycetales | Streptomyces indicus | - | [4] |
| Streptomyces manipurensis | - | [1][4] | |||
| Proteobacteria | Xanthomonadales | Stenotrophomonas maltophilia | - | [3] | |
| Animalia | Porifera | Demospongiae | Agelas conifera | - | [4] |
| Amphimedon compressa | - | [4] | |||
| Amphimedon complanata | - | [6] | |||
| Callyspongia fallax | - | [4] | |||
| Chondrosia reniformis | - | [1] | |||
| Erylus formosus | - | [4] | |||
| Myrmekioderma rea | - | [4] | |||
| Plantae | Tracheophyta | Magnoliopsida | Medicago sativa | Alfalfa | [4] |
| Paeonia lactiflora | Chinese peony | [4] | |||
| Pinopsida | Pinus sibirica | Siberian pine | [4] |
Experimental Protocols
The study of 13-Methyltetradecanoic acid involves its isolation from natural sources, chemical synthesis for producing larger quantities, and various analytical techniques for its characterization and quantification.
Isolation from Natural Sources
The isolation of 13-MTD from complex biological matrices typically involves lipid extraction followed by chromatographic separation.
General Workflow for Isolation:
Caption: General workflow for the isolation of 13-MTD.
A common method for extracting total fatty acids from bacterial cultures involves a one-step extraction and methylation process.
Protocol for Total Fatty Acid Extraction and Methylation from Bacteria: [7]
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Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Lysis and Methylation: Resuspend the cell pellet in a solution of methanol (B129727) and acetyl chloride. This mixture lyses the cells and catalyzes the transesterification of fatty acids to fatty acid methyl esters (FAMEs).
-
Extraction: Add hexane (B92381) to the mixture to extract the FAMEs.
-
Phase Separation: Centrifuge the mixture to separate the hexane layer (containing FAMEs) from the aqueous layer.
-
Analysis: Analyze the hexane layer directly by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Chemical Synthesis
Chemical synthesis provides a reliable method for obtaining pure 13-Methyltetradecanoic acid for research purposes. One documented method is the Wittig reaction.[8][9]
Synthetic Pathway via Wittig Reaction:
Caption: Synthetic route to 13-MTD via the Wittig reaction.
Quantification Methods
Accurate quantification of 13-MTD is crucial for studying its biological roles. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are the most common techniques.
General Protocol for GC-MS Quantification of Fatty Acids: [7]
-
Sample Preparation: Extract and convert fatty acids to their more volatile methyl esters (FAMEs) as described in section 5.1.
-
Internal Standard: Add a known amount of an internal standard (e.g., heptadecanoic acid) to the sample before extraction to correct for variations in extraction efficiency and injection volume.
-
GC Separation: Inject the FAMEs mixture onto a GC column. The different FAMEs will separate based on their boiling points and interactions with the stationary phase.
-
MS Detection and Quantification: As the FAMEs elute from the GC column, they are ionized and detected by a mass spectrometer. The abundance of the specific ion corresponding to 13-methyltetradecanoate (B1259418) is measured and compared to the internal standard to determine its concentration.
UPLC/MS Method for Fatty Acid Quantification: [10]
A simple and reliable method for the quantitative measurement of fatty acid content in bacterial biomass without prior derivatization using ultra-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) has also been developed.
Biological Activity and Signaling Pathways
13-Methyltetradecanoic acid has been shown to induce apoptosis in various cancer cell lines.[2] Its mechanism of action involves the modulation of key signaling pathways.
Signaling Pathway of 13-MTD-Induced Apoptosis:
Caption: Signaling cascade initiated by 13-MTD leading to apoptosis.
Research has shown that 13-MTD inhibits the phosphorylation of AKT, a key regulator of cell survival.[2] By down-regulating p-AKT, it disrupts pro-survival signals in cancer cells.[2] Additionally, it has been shown to modulate the MAPK pathway.[2] These actions converge on the mitochondria-mediated apoptotic pathway, leading to the activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.[2][5]
Conclusion
13-Methyltetradecanoic acid stands as a compelling natural product with significant therapeutic potential. Its discovery, rooted in traditional medicine, has paved the way for modern scientific inquiry into its anticancer properties. The diverse array of natural sources, from bacteria to marine sponges, highlights the widespread distribution of this unique fatty acid in nature. A thorough understanding of its origins, coupled with robust experimental methodologies for its isolation, synthesis, and quantification, is essential for advancing research and development efforts aimed at harnessing its full therapeutic capabilities. Further exploration into its biosynthesis in various organisms and a more detailed quantification of its levels in different natural matrices will be critical for future applications.
References
- 1. 13-Methyltetradecanoic Acid | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 3. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]
- 4. NP-MRD: Showing NP-Card for 13-Methyltetradecanoic acid (NP0083691) [np-mrd.org]
- 5. yang851.com [yang851.com]
- 6. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. UPLC/MS based method for quantitative determination of fatty acid composition in Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
